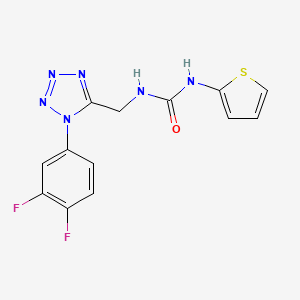

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

説明

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a thiophen-2-yl moiety. The compound’s structure integrates key pharmacophores: the tetrazole ring, known for its metabolic stability and hydrogen-bonding capabilities , and the 3,4-difluorophenyl group, which enhances lipophilicity and bioavailability through electron-withdrawing effects . The thiophene substituent may influence electronic properties and binding interactions compared to phenyl-based analogs .

特性

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N6OS/c14-9-4-3-8(6-10(9)15)21-11(18-19-20-21)7-16-13(22)17-12-2-1-5-23-12/h1-6H,7H2,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZYWOLTABZEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization

生物活性

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a member of the tetrazole and thiourea family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.32 g/mol. The structure features a tetrazole ring, a difluorophenyl group, and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄F₂N₆O |

| Molecular Weight | 344.32 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring enhances binding affinity to these targets, potentially modulating various biochemical pathways. For instance, the compound may exhibit inhibitory effects on certain protein kinases or enzymes involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For example, compounds structurally related to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that related compounds had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against different cancer types .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Tetrazoles have been reported to possess antibacterial properties against resistant strains. For instance, derivatives similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in laboratory settings . The dual mechanism of action—targeting bacterial cell wall synthesis and inhibiting metabolic pathways—enhances its efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Study 1: Anticancer Efficacy

A study investigating a related tetrazole compound demonstrated significant anticancer activity with an IC50 value of 25 μM against the MDA-MB-231 breast cancer cell line. The study concluded that structural modifications involving the tetrazole ring could enhance potency .

Study 2: Antibacterial Activity

Research on a series of thiourea derivatives revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity. This suggests that similar modifications in 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea could yield potent antimicrobial agents .

類似化合物との比較

Table 3: Spectral Data for Representative Compounds

Key Observations:

- IR Spectroscopy: The target compound’s IR spectrum would show characteristic N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1250 cm⁻¹), consistent with difluorophenyl analogs .

- $^1$H-NMR: Thiophene protons are expected downfield (δ 6.5–7.5), distinct from phenyl signals in analogs like ’s 4-fluorophenyl derivative (δ 7.6–6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。